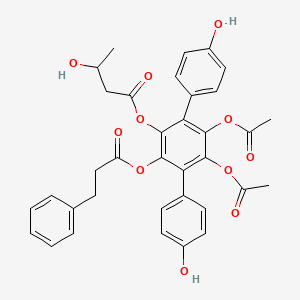

(2r,5r,11r,14r)-5,8,11-Trihydroxy-5,11-Dioxido-17-Oxo-2,14-Bis(Tetradecanoyloxy)-4,6,10,12,16-Pentaoxa-5,11-Diphosphatriacont-1-Yl Tetradecanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

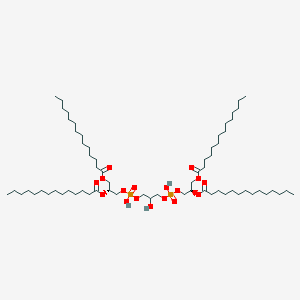

Tetramyristoyl cardiolipin is a cardiolipin derivative in which all four of the phosphatidyl acyl groups are specified as myristoyl (tetradecanoyl). It is a cardiolipin and a tetradecanoate ester.

Scientific Research Applications

Synthesis and Chemical Applications

Stereodivergent Synthesis : This compound has been used in the stereodivergent, two-directional synthesis of stereoisomeric C-linked disaccharide mimetics. The process involved efficient methods like stereoselective reduction and dihydroxylation for functionalizing templates, offering a novel class of disaccharide mimetics with potential biological activity (Harding et al., 2003).

Nucleoside Analogs Synthesis : It has played a role in the direct synthesis of nucleoside analogs homologated at the 3′- and 5′-positions, crucial for preparing monomeric bis-homonucleosides needed for oligonucleotide analog synthesis (Schmidt et al., 2003).

Asymmetric Synthesis : This compound has been utilized in asymmetric synthesis via heterocyclic intermediates, contributing significantly to the synthesis of amino acids and their derivatives (Schöllkopf et al., 1988).

Biological and Medicinal Research

Antioxidant Agents : It has been involved in the design and testing of molecular combinations of antioxidants, showcasing potential as therapeutic agents in events where free radical damage is involved (Manfredini et al., 2000).

Prostaglandin Synthase Study : The compound has been used in studies involving the oxygenation of specific acids by prostaglandin endoperoxide synthase, contributing to our understanding of prostaglandin biosynthesis (Oliw et al., 1993).

Microbiological Transformation : Research has shown its role in the microbial transformation of certain diterpenes, which are crucial in the study of antimicrobial activity and the development of new compounds (Haridy et al., 2006).

Synthesis of Antineoplastic Agents : It has been used in the synthesis and evaluation of new antineoplastic agents, contributing to the development of potential water-soluble prodrugs (Anderson et al., 1983).

Bismuth Organic Framework Study : This compound has been utilized in the synthesis of bismuth organic frameworks, aiding in understanding the binding abilities and conformational changes in such systems (Kumar & Mishra, 2007).

properties

Product Name |

(2r,5r,11r,14r)-5,8,11-Trihydroxy-5,11-Dioxido-17-Oxo-2,14-Bis(Tetradecanoyloxy)-4,6,10,12,16-Pentaoxa-5,11-Diphosphatriacont-1-Yl Tetradecanoate |

|---|---|

Molecular Formula |

C65H126O17P2 |

Molecular Weight |

1241.6 g/mol |

IUPAC Name |

[(2R)-3-[[3-[[(2R)-2,3-di(tetradecanoyloxy)propoxy]-hydroxyphosphoryl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-tetradecanoyloxypropyl] tetradecanoate |

InChI |

InChI=1S/C65H126O17P2/c1-5-9-13-17-21-25-29-33-37-41-45-49-62(67)75-55-60(81-64(69)51-47-43-39-35-31-27-23-19-15-11-7-3)57-79-83(71,72)77-53-59(66)54-78-84(73,74)80-58-61(82-65(70)52-48-44-40-36-32-28-24-20-16-12-8-4)56-76-63(68)50-46-42-38-34-30-26-22-18-14-10-6-2/h59-61,66H,5-58H2,1-4H3,(H,71,72)(H,73,74)/t60-,61-/m1/s1 |

InChI Key |

SDCJNZZAOLRVCP-GTOSQJSUSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC(COP(=O)(O)OC[C@@H](COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)O)OC(=O)CCCCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(COP(=O)(O)OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)O)OC(=O)CCCCCCCCCCCCC |

synonyms |

tetramyristoyl cardiolipin TMCL cpd |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,3aS,6R,7aS)-6-hydroxy-1-[2-[[(2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxamide](/img/structure/B1247368.png)

![7,8-Dihydro-6H-1,3-dioxolo[4,5-g][1]benzopyran-6-one](/img/structure/B1247369.png)

![(1S,2R,6S,7R,9R,11S,12S,15R,16S)-6,15-dihydroxy-15-[(1R,4R,5R,7S)-4-hydroxy-4,5-dimethyl-3-oxo-2-oxabicyclo[3.2.1]octan-7-yl]-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-3-one](/img/structure/B1247383.png)